Panaxoside A;Panaxoside Rg1

Description

Origin and Botanical Classification: Panax ginseng Meyer as a Primary Source

Panaxoside Rg1 is primarily isolated from plants belonging to the Panax genus of the Araliaceae family. researchgate.net The most significant and widely studied source is Panax ginseng C.A. Meyer, also known as Asian or Korean ginseng. wikipedia.orgmedchemexpress.comnih.gov This perennial herb has been a cornerstone of traditional Chinese medicine for over two millennia. nih.gov While Panax ginseng is the principal source, Panaxoside Rg1 is also found in other species of the genus, including Panax quinquefolius (American ginseng) and Panax japonicus (Japanese ginseng), though its concentration can vary significantly between species and even due to environmental factors. wikipedia.orgmdpi.com The compound can be extracted from various parts of the plant, with the roots being the traditional source; however, the leaves and stems have been identified as more abundant sources. wikipedia.org

Table 1: Botanical Sources of Panaxoside Rg1

| Species | Common Name | Family | Primary Source of Rg1 |

| Panax ginseng C.A. Meyer | Asian/Korean Ginseng | Araliaceae | Yes |

| Panax quinquefolius L. | American Ginseng | Araliaceae | Yes |

| Panax japonicus C.A. Meyer | Japanese Ginseng | Araliaceae | Yes |

| Panax notoginseng | Araliaceae | Yes | |

| Panax vietnamensis | Vietnamese Ginseng | Araliaceae | Yes |

Chemical Classification within Ginsenosides (B1230088): Protopanaxatriol-type Saponin

Ginsenosides, the active components of ginseng, are broadly categorized based on the structure of their aglycone (non-sugar) moiety. nih.gov Panaxoside Rg1 belongs to the dammarane (B1241002) family, which is the most prevalent type of ginsenoside. wikipedia.orgresearchgate.net Within the dammarane family, ginsenosides are further divided into two main groups: protopanaxadiols (PPD) and protopanaxatriols (PPT). nih.gov

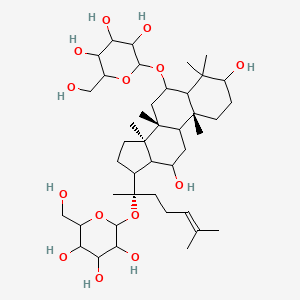

Panaxoside Rg1 is classified as a protopanaxatriol-type saponin. frontiersin.orgnih.gov The key structural difference between PPTs and PPDs is the presence of a hydroxyl group at the C-6 position in the protopanaxatriol (B1242838) skeleton. nih.gov The structure of Panaxoside Rg1 consists of a tetracyclic triterpenoid (B12794562) dammarane skeleton with hydroxyl groups at the 3β, 6α, 12β, and 20 pro-S positions. nih.gov The hydroxyl groups at positions 6 and 20 are converted to β-D-glucopyranosides. nih.gov

Table 2: Chemical Details of Panaxoside Rg1

| Property | Value |

| Molecular Formula | C42H72O14 |

| Molecular Weight | 801.0 g/mol |

| CAS Number | 22427-39-0 |

| Chemical Class | Triterpene Saponin, Steroid Glycoside |

| Aglycone Type | Protopanaxatriol (PPT) |

| Synonyms | Ginsenoside Rg1, Panaxoside A, Sanchinoside C1, Ginsenoside A2 |

Historical Context in Traditional Medicine and Evolution in Modern Research

Ginseng has a rich history of use in traditional Chinese medicine, dating back thousands of years. frontiersin.orgnih.govnih.gov It was revered as a tonic for promoting longevity, physical strength, and resistance to illness. nih.govnih.gov The name "Panax" itself is derived from the Greek word "panacea," meaning a cure for all diseases. nih.govnih.gov In traditional systems, ginseng was used to treat a wide array of conditions, including fatigue and various diseases. nih.govnih.gov

The transition from traditional use to modern scientific inquiry began with the identification of ginsenosides as the primary active constituents of ginseng. frontiersin.orgnih.gov Early research focused on isolating and characterizing these compounds. Panaxoside Rg1, being one of the most abundant ginsenosides, quickly became a subject of intense investigation. nih.gov Modern research has delved into the specific pharmacological activities of isolated ginsenosides like Rg1. frontiersin.org Numerous preclinical studies have explored its potential neuroprotective, anti-inflammatory, antioxidant, and anti-apoptotic effects. nih.govalzdiscovery.org This evolution from a key component of a traditional herbal remedy to a specific molecule with defined biological activities highlights the journey of Panaxoside Rg1 from ancient herbals to modern pharmacology.

Significance as a Major Bioactive Component in Panax Species

Panaxoside Rg1 is considered one of the principal bioactive components in Panax species, particularly in Panax ginseng. nih.govmedchemexpress.com Along with ginsenoside Rb1, it is one of the most abundant ginsenosides and is often used as a marker for the quality and standardization of ginseng products. longdom.orgmiloa.eu Its significance stems from the wide range of pharmacological effects attributed to it.

Properties

Molecular Formula |

C42H72O14 |

|---|---|

Molecular Weight |

801.0 g/mol |

IUPAC Name |

2-[[(8R,10R,14R)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C42H72O14/c1-20(2)10-9-13-42(8,56-37-34(52)32(50)30(48)25(19-44)55-37)21-11-15-40(6)28(21)22(45)16-26-39(5)14-12-27(46)38(3,4)35(39)23(17-41(26,40)7)53-36-33(51)31(49)29(47)24(18-43)54-36/h10,21-37,43-52H,9,11-19H2,1-8H3/t21?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,39-,40-,41-,42+/m1/s1 |

InChI Key |

YURJSTAIMNSZAE-QGUXELDRSA-N |

Isomeric SMILES |

CC(=CCC[C@@](C)(C1CC[C@@]2(C1C(CC3[C@]2(CC(C4[C@@]3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)OC6C(C(C(C(O6)CO)O)O)O)C |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)OC6C(C(C(C(O6)CO)O)O)O)C |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Panaxoside Rg1

Genomic and Enzymatic Regulation of Ginsenoside Biosynthesis

The biosynthesis of ginsenosides (B1230088), including Rg1, is a complex process regulated at both the genomic and enzymatic levels. The completion of the ginseng genome sequence has provided significant insights, allowing for the identification of numerous genes predicted to be involved in this pathway. nih.govresearchgate.net The synthesis involves over 20 distinct enzymatic steps, with key enzymes belonging to several families, including reductases, synthases, epoxidases, cyclases, cytochrome P450 monooxygenases (CYP450s), and UDP-glycosyltransferases (UGTs). nih.gov

The expression of genes encoding these enzymes is tightly regulated and can be influenced by various factors, including the plant's developmental stage, tissue type, and environmental cues like light conditions or elicitors such as methyl jasmonate (MeJA). researchgate.netnih.gov For example, the tissue- and organ-specific transcription of genes for 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), squalene (B77637) synthase (SS), and squalene epoxidase (SE) can lead to differential accumulation of ginsenosides in various parts of the plant. nih.gov

Key enzymes in the pathway have been identified as rate-limiting steps and are primary targets for regulatory control. Dammarenediol-II synthase (DDS) is a crucial enzyme that catalyzes the first committed step in ginsenoside biosynthesis, the cyclization of 2,3-oxidosqualene (B107256) into the dammarane (B1241002) backbone. nih.gov RNA interference (RNAi) experiments targeting the PgDDS gene in P. ginseng adventitious roots resulted in a significant reduction in ginsenoside production by up to 84.5%. nih.gov Conversely, silencing the cycloartenol (B190886) synthase (CAS) gene, which competes for the same substrate, led to increased PgDDS activity and a subsequent doubling of ginsenoside accumulation. nih.gov

Further modifications of the dammarane skeleton are carried out by specific CYP450 enzymes. Protopanaxadiol (B1677965) 6-hydroxylase (CYP716A53v2) is responsible for converting protopanaxadiol (PPD) into protopanaxatriol (B1242838) (PPT), the direct precursor for the Rg1 aglycone. nih.gov The final step in creating the diverse range of ginsenosides is glycosylation, catalyzed by UDP-glycosyltransferases (UGTs). These enzymes attach various sugar moieties to the triterpene skeleton. researchgate.netnih.gov The biosynthesis of Rg1 from the PPT aglycone involves specific UGTs that sequentially add glucose molecules to the C-6 and C-20 positions. nih.gov

| Enzyme | Abbreviation | Function in Ginsenoside Biosynthesis | References |

| 3-hydroxy-3-methylglutaryl-CoA reductase | HMGR | Catalyzes the formation of mevalonate (B85504), a key precursor in the MVA pathway. Considered a rate-limiting enzyme. | nih.govnih.gov |

| Farnesyl pyrophosphate synthase | FPS | Catalyzes the formation of farnesyl pyrophosphate (FPP), a precursor to squalene. | nih.govnih.gov |

| Squalene synthase | SS | Catalyzes the condensation of two FPP molecules to form squalene. | nih.govnih.gov |

| Squalene epoxidase | SE | Catalyzes the oxidation of squalene to 2,3-oxidosqualene, a critical branch point. | nih.govnih.gov |

| Dammarenediol-II synthase | DS | Cyclizes 2,3-oxidosqualene to form dammarenediol-II, the foundational skeleton of dammarane-type ginsenosides. | nih.govnih.gov |

| β-amyrin synthase | β-AS | Cyclizes 2,3-oxidosqualene to form β-amyrin, the precursor for oleanane-type ginsenosides. | nih.govnih.gov |

| Cytochrome P450 monooxygenases | CYP450s | Responsible for hydroxylations of the triterpene skeleton, creating PPD and PPT. | nih.govnih.gov |

| UDP-glycosyltransferases | UGTs | Catalyze the final glycosylation steps, attaching sugar moieties to the aglycone to form various ginsenosides, including Rg1. | nih.govnih.gov |

Precursor Pathways and Biosynthetic Intermediates in Panax Species

The journey to synthesizing Panaxoside Rg1 begins with simple five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.gov These precursors are generated through two primary pathways in plants: the mevalonate (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids. nih.gov Several studies have demonstrated that the cytosolic MVA pathway is the predominant contributor of precursors for ginsenoside biosynthesis. nih.govnih.govnih.gov

The key steps and intermediates in the biosynthesis of the Panaxoside Rg1 backbone are as follows:

Formation of Farnesyl Pyrophosphate (FPP): Two molecules of IPP and one molecule of DMAPP are sequentially condensed by farnesyl pyrophosphate synthase (FPS) to form the 15-carbon molecule, FPP. nih.gov

Squalene Synthesis: Two molecules of FPP are joined head-to-head by squalene synthase (SS) to produce the 30-carbon linear triterpene, squalene. nih.gov

Cyclization Precursor Formation: Squalene is then oxidized by squalene epoxidase (SE) to form (3S)-2,3-oxidosqualene. This molecule is a critical branch point, serving as the precursor for both sterols and various triterpenoids. nih.govnih.gov

Dammarane Skeleton Formation: In Panax species, the enzyme dammarenediol-II synthase (DDS) catalyzes the cyclization of 2,3-oxidosqualene to form the tetracyclic dammarane-type triterpene, dammarenediol-II. nih.govnih.gov

Hydroxylation to Protopanaxatriol (PPT): Dammarenediol-II undergoes a series of hydroxylation reactions catalyzed by cytochrome P450 enzymes. First, dammarenediol 12-hydroxylase (CYP716A47) produces protopanaxadiol (PPD). nih.gov Subsequently, protopanaxadiol 6-hydroxylase (CYP716A53v2) catalyzes the hydroxylation of PPD at the C-6 position to yield protopanaxatriol (PPT), the direct aglycone (non-sugar) core of Rg1. nih.gov

Glycosylation to Panaxoside Rg1: The final stage is the attachment of sugar groups to the PPT skeleton, a process mediated by specific UDP-glycosyltransferases (UGTs). There are two proposed routes for the final synthesis of Rg1 from PPT:

Route 1: A UGT first catalyzes glycosylation at the C-6 position of PPT to form ginsenoside Rh1. A second UGT then adds a glucose molecule to the C-20 position of Rh1 to yield ginsenoside Rg1. nih.gov

Route 2: Alternatively, a UGT may first glycosylate the C-20 position of PPT to create ginsenoside F1. Subsequently, another UGT glycosylates the C-6 position of F1 to complete the synthesis of ginsenoside Rg1. nih.gov

| Intermediate | Description | Key Enzyme(s) Involved | References |

| Isopentenyl diphosphate (IPP) / Dimethylallyl diphosphate (DMAPP) | 5-carbon isoprenoid units, the basic building blocks. | Enzymes of the MVA and MEP pathways. | wikipedia.orgnih.gov |

| Farnesyl pyrophosphate (FPP) | 15-carbon intermediate formed from three isoprenoid units. | Farnesyl pyrophosphate synthase (FPS) | nih.gov |

| Squalene | 30-carbon linear triterpene, direct precursor to the cyclic skeleton. | Squalene synthase (SS) | nih.gov |

| 2,3-Oxidosqualene | Epoxidized form of squalene, a crucial branch-point intermediate. | Squalene epoxidase (SE) | nih.govnih.gov |

| Dammarenediol-II | The tetracyclic dammarane skeleton, the first committed ginsenoside intermediate. | Dammarenediol-II synthase (DS) | nih.govnih.gov |

| Protopanaxadiol (PPD) | A hydroxylated dammarane aglycone, precursor to PPT. | Dammarenediol 12-hydroxylase (CYP716A47) | nih.gov |

| Protopanaxatriol (PPT) | The direct aglycone precursor for Panaxoside Rg1 and other PPT-type ginsenosides. | Protopanaxadiol 6-hydroxylase (CYP716A53v2) | nih.gov |

| Ginsenoside Rh1 / Ginsenoside F1 | Monoglycosylated intermediates in the final steps of Rg1 biosynthesis. | UDP-glycosyltransferases (UGTs) | nih.gov |

Biotechnological and Synthetic Biology Approaches for Enhanced Production and Structural Modification

The low yield and long cultivation time of ginseng have driven research into biotechnological and synthetic biology strategies to produce Panaxoside Rg1 and other ginsenosides more efficiently and sustainably. nih.govalfachemic.com These approaches involve using microbial hosts as "cell factories" and employing advanced genetic engineering tools.

Metabolic Engineering in Microbial Hosts: Saccharomyces cerevisiae (baker's yeast) and Escherichia coli are the most common microbial hosts for ginsenoside production. alfachemic.com Their well-characterized genetics and rapid growth make them ideal platforms. A key strategy is to reconstruct the ginsenoside biosynthetic pathway in these microbes. This involves introducing the necessary genes from Panax species, such as those for dammarenediol-II synthase (DDS), CYP450 hydroxylases, and specific UGTs. nih.govnih.gov To boost the production of the triterpene core, the host's native MVA pathway is often engineered. Overexpressing key enzymes like a truncated HMGR (tHMGR), FPS, and SS can significantly increase the pool of precursors available for ginsenoside synthesis, leading to substantially higher yields of dammarenediol-II and its hydroxylated derivatives, PPD and PPT. nih.gov

Gene Editing and Pathway Regulation: The advent of CRISPR/Cas9 gene editing technology has provided a powerful tool for precisely modifying ginsenoside production in both native plants and engineered microbes. nih.gov For example, knocking out the gene for protopanaxadiol 6-hydroxylase (CYP716A53v2) in P. ginseng has been shown to block the production of PPT-type ginsenosides, including Rg1. nih.gov This not only confirmed the gene's function but also resulted in an increased accumulation of PPD-type ginsenosides, demonstrating the ability to alter the final product profile. nih.gov

Enzymatic and Biotransformation Approaches: Biotechnology also offers methods for the structural modification of existing ginsenosides. This is particularly useful for producing rare ginsenosides or for improving the yield of a specific compound like Rg1. For instance, notoginsenoside R1, which is structurally similar to Rg1 but contains an additional xylose sugar, can be converted into Rg1. Engineered β-xylosidase enzymes have been developed to specifically remove this xylose moiety, providing an effective method to increase the yield of Rg1 from Panax notoginseng extracts. researchgate.net Similarly, various microbial enzymes, such as specific β-glucosidases, can be used to transform major ginsenosides into minor, often more bioactive, forms. mdpi.com These synthetic biology and biotechnological tools hold immense promise for the large-scale, cost-effective, and sustainable production of Panaxoside Rg1 and novel ginsenoside analogs with potentially enhanced properties. nih.govalfachemic.com

Isolation, Purification, and Analytical Characterization Methodologies for Panaxoside Rg1

Extraction Techniques from Natural Sources

The initial step in obtaining Panaxoside Rg1 involves its extraction from the plant matrix. The choice of extraction method significantly impacts the yield and purity of the final product. These techniques can be broadly categorized into conventional and advanced green technologies.

Conventional Extraction Methods

Conventional methods, while effective, often involve longer extraction times and the use of large volumes of organic solvents.

Soxhlet Extraction: This is a classic and exhaustive extraction method that uses a continuous reflux of a solvent to extract compounds from a solid material. While it can achieve high extraction efficiency, the prolonged exposure to heat can potentially lead to the degradation of thermolabile compounds like ginsenosides (B1230088).

Ultrasonic-Assisted Extraction (UAE): This technique utilizes the energy of ultrasonic waves to disrupt the plant cell walls, facilitating the release of the target compounds into the solvent. UAE is generally faster and requires less solvent compared to Soxhlet extraction, making it a more efficient conventional option. Studies have shown that optimizing parameters such as solvent type, temperature, and sonication time can significantly enhance the yield of Panaxoside Rg1.

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and the plant material, leading to a rapid extraction process. The localized heating of the plant cells causes them to rupture and release their contents. This method is known for its high speed and efficiency.

Table 1: Comparison of Conventional Extraction Methods for Panaxoside Rg1

| Extraction Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Soxhlet Extraction | Continuous solvent reflux | High extraction efficiency | Time-consuming, large solvent volume, potential for thermal degradation |

| Ultrasonic-Assisted Extraction (UAE) | Acoustic cavitation | Faster, reduced solvent consumption, improved efficiency | Potential for localized heating, requires specialized equipment |

| Microwave-Assisted Extraction (MAE) | Microwave heating | Very fast, high efficiency, reduced solvent use | Requires microwave-transparent solvents, potential for localized overheating |

Advanced Green Extraction Technologies

In recent years, there has been a significant shift towards more environmentally friendly and sustainable extraction methods. These "green" technologies aim to reduce solvent consumption, decrease extraction time, and improve the quality of the extract.

Supercritical Fluid Extraction (SFE): SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. By manipulating the temperature and pressure, the solvating power of the supercritical fluid can be precisely controlled. While supercritical CO2 alone is not highly effective for extracting polar ginsenosides like Rg1, the addition of a polar co-solvent, such as ethanol (B145695) or methanol, can significantly improve the extraction yield.

Pressurized Liquid Extraction (PLE): Also known as accelerated solvent extraction (ASE), PLE uses conventional solvents at elevated temperatures and pressures. These conditions increase the solubility and diffusion rate of the analytes while decreasing the viscosity and surface tension of the solvent, leading to a more efficient and faster extraction process with reduced solvent consumption.

Pressurized Hot Water Extraction (PHWE): PHWE, or subcritical water extraction, is a green extraction technique that uses water as the solvent at temperatures between 100°C and 374°C under sufficient pressure to maintain its liquid state. By varying the temperature, the polarity of water can be altered, allowing for the selective extraction of different compounds. This method eliminates the need for organic solvents, making it a particularly environmentally friendly option.

Table 2: Overview of Advanced Green Extraction Technologies for Panaxoside Rg1

| Extraction Technology | Principle | Advantages | Key Parameters |

|---|---|---|---|

| Supercritical Fluid Extraction (SFE) | Extraction with a fluid above its critical temperature and pressure | Environmentally friendly, tunable selectivity | Pressure, temperature, co-solvent type and concentration |

| Pressurized Liquid Extraction (PLE) | Extraction with solvents at elevated temperature and pressure | Fast, efficient, reduced solvent consumption | Temperature, pressure, solvent type, extraction time |

| Pressurized Hot Water Extraction (PHWE) | Extraction with water at high temperature and pressure | Green solvent (water), tunable polarity | Temperature, pressure, flow rate |

Chromatographic Separation and Purification Strategies

Following extraction, the crude extract contains a complex mixture of compounds. Therefore, chromatographic techniques are essential for the separation and purification of Panaxoside Rg1.

Column Chromatography

Column chromatography is a widely used technique for the large-scale purification of ginsenosides from crude extracts. The choice of the stationary phase is critical for achieving effective separation.

Macroporous Resins (e.g., Diaion HP-20): These non-polar or weakly polar resins are effective for the initial cleanup and enrichment of total saponins (B1172615) from the crude extract. The separation is based on the adsorption of the ginsenosides onto the resin, followed by elution with a suitable solvent, typically an ethanol-water mixture.

Silica Gel: Silica gel is a polar stationary phase used in normal-phase chromatography. It can separate ginsenosides based on their polarity. However, due to the complex nature of ginsenoside mixtures and potential for irreversible adsorption, it is often used in combination with other chromatographic techniques.

MCI-gel CHP20P: This is a styrene-divinylbenzene polymer-based reversed-phase resin that is also used for the separation of ginsenosides. It offers good resolution and recovery for these compounds.

High-Performance Liquid Chromatography (HPLC) and Preparative Liquid Chromatography

For achieving high purity, preparative high-performance liquid chromatography (prep-HPLC) is the method of choice. This technique utilizes high pressure to pass the sample through a column packed with a stationary phase, leading to a high-resolution separation.

Preparative HPLC: This is a scaled-up version of analytical HPLC designed to purify larger quantities of a compound. C18 columns are most commonly used for the reversed-phase separation of ginsenosides, with a mobile phase typically consisting of a gradient of water and acetonitrile (B52724) or methanol. By carefully optimizing the gradient elution program, Panaxoside Rg1 can be separated from other structurally similar ginsenosides.

Ultra-Performance Liquid Chromatography (UPLC) for Analysis and Quantification

Ultra-performance liquid chromatography (UPLC) is a more recent advancement in liquid chromatography that utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly higher resolution, sensitivity, and speed of analysis compared to conventional HPLC.

UPLC Analysis: UPLC coupled with a suitable detector, such as a photodiode array (PDA) or mass spectrometer (MS), is a powerful tool for the rapid and accurate quantification of Panaxoside Rg1 in various samples, including raw plant material, extracts, and final products. The enhanced resolution of UPLC allows for better separation of Rg1 from closely related isomers and other interfering compounds, leading to more reliable analytical results.

Molecular and Cellular Mechanisms of Panaxoside Rg1 Bioactivity in Preclinical Research

Neuroprotective Mechanisms of Panaxoside Rg1

Panaxoside Rg1, a major bioactive constituent of Panax ginseng, has demonstrated significant neuroprotective properties in a variety of preclinical models. nih.govnih.gov The compound exerts its effects through multiple intricate molecular and cellular pathways. These mechanisms collectively contribute to the preservation of neuronal structure and function, highlighting its potential as a neuroprotective agent. Key areas of its action include the modulation of signaling pathways related to cell growth and survival, the enhancement of synaptic function, and the inhibition of programmed cell death in neurons. nih.govnih.gov

A critical aspect of Panaxoside Rg1's neuroprotective activity involves its ability to influence neurotrophic factors, which are essential proteins that support the growth, survival, and differentiation of developing and mature neurons.

Preclinical studies have consistently shown that Panaxoside Rg1 can upregulate the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway. nih.govnih.gov In mouse models of chronic stress, Rg1 treatment was found to reverse the stress-induced reduction of both BDNF mRNA and protein levels in the hippocampus. nih.gov The activation of this pathway is central to the compound's observed antidepressant-like effects and its ability to promote neurogenesis. nih.govconsensus.app By stimulating the BDNF pathway, Rg1 helps to mitigate neuronal atrophy and supports the structural integrity of brain regions critical for mood and memory. nih.gov Research indicates that Rg1 can restore signaling through the BDNF-TrkB pathway to inhibit neuronal apoptosis in models of aging. nih.gov

Table 1: Research Findings on Panaxoside Rg1 and the BDNF/TrkB Pathway

| Model System | Key Findings | Reference |

| Chronic Mild Stress (CMS) Mouse Model | Rg1 treatment reversed the decrease in hippocampal BDNF mRNA and protein levels. | nih.gov |

| Chronic Mild Stress (CMS) Mouse Model | Rg1 administration upregulated the BDNF signaling pathway, contributing to antidepressant activity. | nih.gov |

| Aging Rat Model | Rg1 was found to restore BDNF-TrkB signaling, which contributed to the inhibition of neuronal apoptosis. | nih.gov |

In addition to its effects on BDNF, Panaxoside Rg1 has been shown to enhance Nerve Growth Factor (NGF). nih.gov NGF is a neurotrophic factor crucial for the survival and maintenance of sympathetic and sensory neurons. The enhancement of NGF is considered one of the various neuroprotective mechanisms of Rg1. nih.gov By promoting the expression of endogenous neurotrophic factors, including NGF, Rg1 supports neuronal remodeling and axonal regeneration, which are vital processes for recovery from neuronal injury. phcog.com

Panaxoside Rg1 plays a significant role in regulating synaptic plasticity, the ability of synapses to strengthen or weaken over time, which is fundamental for learning and memory. nih.govkoreascience.kr In preclinical models of depression, Rg1 was found to ameliorate the reduction in dendritic spine density and synapse numbers in the prefrontal cortex. nih.gov It achieves this by increasing the expression of key synaptic-related proteins, including cAMP response element-binding protein (CREB), postsynaptic density protein 95 (PSD-95), and synapsin. nih.gov Further studies in retinal ganglion cells demonstrated that Rg1 promotes neurite growth and synaptic plasticity by activating the cAMP/PKA/CREB signaling pathway and upregulating Growth Associated Protein 43 (GAP-43), a critical protein for axonal growth. koreascience.kr This body of evidence suggests that synapse protection is a key mechanism of Rg1's cognitive-enhancing effects. nih.gov

Table 2: Effects of Panaxoside Rg1 on Synaptic Plasticity Markers

| Marker | Effect | Model System | Reference |

| CREB | Increased expression | CUMS Rat Model | nih.gov |

| PSD-95 | Increased expression | CUMS Rat Model | nih.gov |

| Synapsin | Increased expression | CUMS Rat Model | nih.gov |

| GAP-43 | Upregulated expression | Retinal Ganglion Cells | koreascience.kr |

A cornerstone of Panaxoside Rg1's neuroprotective action is its ability to inhibit apoptosis, or programmed cell death, in neuronal cells. nih.govnih.gov This anti-apoptotic effect is mediated through the modulation of several key signaling molecules involved in the cell death cascade.

Multiple studies have confirmed that Panaxoside Rg1 exerts its anti-apoptotic effects by directly targeting the caspase cascade. Specifically, Rg1 has been shown to inhibit the activation of caspase-3 and caspase-9, which are critical executioner and initiator caspases, respectively. nih.govnih.gov In a rat model of cerebral ischemia-reperfusion injury, Rg1 administration significantly reduced the levels of cleaved (active) caspase-3 and caspase-9 in the hippocampus. nih.gov Similarly, in studies using primary hippocampal neurons, Rg1 treatment reduced caspase-3 activity and apoptosis induced by beta-amyloid toxicity. semanticscholar.org This inhibition of caspase activation prevents the final steps of the apoptotic process, thereby preserving neuronal viability. researchgate.net The mechanism also involves modulating the balance of the B-cell lymphoma-2 (Bcl-2) family of proteins, with Rg1 shown to increase the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax. nih.govsemanticscholar.org

Table 3: Panaxoside Rg1's Influence on Apoptotic Proteins

| Protein | Effect | Model System | Reference |

| Cleaved Caspase-3 | Decreased expression | Rat Cerebral IR Injury | nih.gov |

| Cleaved Caspase-9 | Decreased expression | Rat Cerebral IR Injury | nih.gov |

| Active Caspase-3 | Reduced levels | Mutant PS1 M146L Cells | researchgate.net |

| Bcl-2/Bax Ratio | Increased ratio | Primary Hippocampal Neurons | semanticscholar.org |

Anti-Apoptotic Pathways in Neuronal Cells

Regulation of Bcl-2/Bax Expression

Panaxoside Rg1, also known as Ginsenoside Rg1, has demonstrated a significant ability to modulate the expression of key apoptosis-regulating proteins, Bcl-2 and Bax. The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway, with Bcl-2 acting as an anti-apoptotic protein and Bax as a pro-apoptotic protein. The ratio of Bcl-2 to Bax is a critical determinant of cell survival or death.

In preclinical studies, Panaxoside Rg1 has been shown to exert a protective effect by altering this crucial ratio in favor of cell survival. For instance, in a model of myocardial infarction, Panaxoside Rg1 treatment was found to inhibit the cell death of myocardial cells by downregulating the expression of Bax and upregulating the expression of Bcl-2. nih.govnih.gov This shift in the Bcl-2/Bax ratio prevents the release of cytochrome c from the mitochondria, a key event in the apoptotic cascade.

Similarly, in a study involving kidney ischemia/reperfusion injury, both Panaxoside Rg1 and Rb1 were found to decrease the expression of Bax, thereby increasing the Bcl-2/Bax ratio and protecting renal cells from apoptosis. nih.gov This protective mechanism has also been observed in the context of neuroprotection, where Panaxoside Rg1 increased the ratio of Bcl-2 to Bax, thereby reducing neuronal apoptosis. These findings highlight a consistent mechanism of action for Panaxoside Rg1 across different tissue types, where it promotes cell survival by regulating the expression of Bcl-2 family proteins.

| Preclinical Model | Effect of Panaxoside Rg1 | Outcome | Reference |

|---|---|---|---|

| Myocardial Infarction | Inhibited expression of Bcl-2 and Caspase-3 | Reduced myocardial cell death | nih.gov |

| Kidney Ischemia/Reperfusion | Decreased Bax expression, increased Bcl-2/Bax ratio | Protective effect on HK-2 cells | nih.gov |

| Cognitive Impairment Model | Increased Bcl-2/Bax ratio | Reduced neuronal apoptosis | researchgate.net |

| Ox-LDL-Treated Vascular Endothelial Cells | Downregulated BAX, upregulated BCL-2 | Inhibited apoptosis | nih.gov |

Attenuation of Endoplasmic Reticulum (ER) Stress-Mediated Apoptosis

The endoplasmic reticulum (ER) is a critical organelle for protein folding and synthesis. Disruption of ER function can lead to the accumulation of unfolded or misfolded proteins, a condition known as ER stress. Prolonged ER stress activates the unfolded protein response (UPR), which can ultimately trigger apoptosis. Panaxoside Rg1 has been shown to mitigate ER stress-induced apoptosis in various preclinical models.

In a rat model of unilateral ureteral obstruction, a condition that induces renal fibrosis and apoptosis, treatment with Panaxoside Rg1 significantly reduced the expression of ER stress-associated proteins. nih.gov Specifically, it decreased the levels of glucose-regulated protein 78 (GRP78), an indicator of ER stress, as well as the pro-apoptotic proteins C/EBP homologous protein (CHOP) and caspase-12. nih.gov This suggests that Panaxoside Rg1 can suppress renal cell apoptosis and fibrosis in part by inhibiting the ER stress-related apoptotic pathway. nih.gov

Furthermore, research on alcohol-induced myocardial injury revealed that Panaxoside Rg1 can attenuate ER stress in H9c2 cells. nih.gov It is suggested that Rg1 accomplishes this by regulating the PERK/ATF4/CHOP pathway, which is a major branch of the UPR. nih.gov By suppressing ER stress, Panaxoside Rg1 helps to maintain cellular homeostasis and prevent apoptosis in the face of cellular insults.

Autophagic Survival Response Modulation (e.g., Beclin1 and Bcl-2 Interaction)

Autophagy is a cellular process of self-digestion, where damaged organelles and misfolded proteins are degraded and recycled. It can act as a survival mechanism under cellular stress, but can also lead to cell death. The interplay between autophagy and apoptosis is complex and is partly regulated by the interaction between Beclin1, a key autophagy-promoting protein, and Bcl-2.

Under normal conditions, Bcl-2 binds to Beclin1, inhibiting its autophagic activity. mdpi.com Panaxoside Rg1 has been shown to modulate this interaction to promote a pro-survival autophagic response. In a study on starved H9c2 cardiomyocytes, Panaxoside Rg1 promoted the dissociation of the Bcl-2-Beclin1 complex. nih.govnih.govresearchgate.net This dissociation frees Beclin1 to initiate autophagy, while the released Bcl-2 can exert its anti-apoptotic function. nih.govnih.govresearchgate.net

This mechanism was further elucidated using co-immunoprecipitation and Fluorescence Resonance Energy Transfer (FRET) techniques, which demonstrated that Panaxoside Rg1 weakens the interaction between Beclin1 and Bcl-2 in a dose- and time-dependent manner. nih.govnih.gov By promoting a beneficial autophagic response while simultaneously inhibiting apoptosis, Panaxoside Rg1 helps to protect cells from stress-induced death. nih.govnih.govresearchgate.net

Mitigation of Oxidative Stress in Neural Tissues

Nrf2/ARE Pathway Activation and Antioxidant Gene Expression (e.g., Heme Oxygenase-1, NAD(P)H: Quinone Oxidoreductase 1)

Oxidative stress is a major contributor to neuronal damage in various neurological disorders. The Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway is a crucial cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is kept inactive by binding to Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the ARE, leading to the transcription of a battery of antioxidant and cytoprotective genes. nih.gov

Panaxoside Rg1 has been demonstrated to activate this protective pathway in neural tissues. Studies have shown that Rg1 can trigger the Nrf2/HO-1 pathway, leading to increased expression of downstream antioxidant enzymes. nih.gov For example, in models of spinal cord injury and cerebral ischemia-reperfusion, Panaxoside Rg1 was found to activate the Nrf2/HO-1 signaling pathway, which in turn exerted antioxidant and anti-inflammatory effects. nih.gov

The activation of the Nrf2/ARE pathway by Panaxoside Rg1 leads to the upregulation of several key antioxidant genes, including heme oxygenase-1 (HO-1) and NAD(P)H: quinone oxidoreductase 1 (NQO1). nih.govnih.gov HO-1 is an enzyme that catabolizes heme into biliverdin, which is then converted to the potent antioxidant bilirubin. NQO1 is a flavoprotein that detoxifies quinones and reduces oxidative stress. By upregulating these and other antioxidant genes, Panaxoside Rg1 enhances the intrinsic antioxidant capacity of neural cells, thereby protecting them from oxidative damage. nih.govmdpi.com

| Preclinical Model/Condition | Effect of Panaxoside Rg1 | Key Mediators | Reference |

|---|---|---|---|

| Spinal Cord Injury | Activation of Nrf2/HO-1 signaling pathway | Nrf2, HO-1 | nih.gov |

| Cerebral Ischemia-Reperfusion | Activation of Nrf2/ARE signaling pathway | Nrf2, miR-144 | nih.gov |

| Hypoxia/Reoxygenation-induced H9c2 cell apoptosis | Activation of the Nrf2/HO-1 pathway | Nrf2, HO-1 | nih.gov |

| Neuroblastoma cells overexpressing Aβ(1-42) | Promoted NRF2 nuclear translocation | NRF2 | nih.gov |

Reduction of Reactive Oxygen Species (ROS) and Lipid Peroxidation (e.g., Malondialdehyde)

Reactive oxygen species (ROS) are highly reactive molecules that can damage cellular components, including lipids, proteins, and DNA. An excess of ROS leads to oxidative stress and cellular injury. Lipid peroxidation is a chain reaction of oxidative degradation of lipids, which leads to the formation of harmful byproducts such as malondialdehyde (MDA).

Panaxoside Rg1 has been shown to effectively reduce the levels of ROS and lipid peroxidation in neural tissues. In a mouse model of cognitive impairment, Panaxoside Rg1 treatment decreased the level of oxidative stress. proquest.com In vitro studies using vascular endothelial cells subjected to lipid peroxidation injury demonstrated that ginsenosides (B1230088), including Rg1, significantly decreased the production of MDA. imrpress.com

Furthermore, in a model of brain damage induced by the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), Panaxoside Rg1 was found to decrease oxidative stress. researchgate.net Similarly, in rats subjected to limb unloading, which induces oxidative stress in the prefrontal cortex, administration of Panaxoside Rg1 reduced ROS levels. researchgate.net These findings indicate that Panaxoside Rg1 can directly or indirectly scavenge ROS and inhibit the process of lipid peroxidation, thereby protecting neural cells from oxidative damage. nih.govnih.gov

Enhancement of Endogenous Antioxidant Enzyme Activities (e.g., Superoxide (B77818) Dismutase, Glutathione (B108866) Peroxidase, Catalase)

In addition to activating the Nrf2/ARE pathway, Panaxoside Rg1 has been shown to directly enhance the activity of key endogenous antioxidant enzymes. These enzymes play a critical role in detoxifying ROS and maintaining cellular redox homeostasis. The primary antioxidant enzymes include superoxide dismutase (SOD), glutathione peroxidase (GPx), and catalase (CAT).

SOD catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide. GPx and CAT then work to detoxify hydrogen peroxide. Preclinical studies have consistently demonstrated that Panaxoside Rg1 treatment increases the activities of these crucial enzymes. For instance, in a mouse model of cognitive impairment, Rg1 increased the activity of SOD and GPx. proquest.com

Anti-Neuroinflammatory Effects

Panaxoside Rg1, a prominent active ginsenoside, demonstrates significant anti-neuroinflammatory properties in a variety of preclinical models. Its mechanisms of action are multifaceted, targeting key cellular and molecular components of the inflammatory cascade within the central nervous system. These effects collectively contribute to its neuroprotective potential observed in research settings.

Inhibition of Microglial and Astrocyte Activation

Neuroinflammation is characterized by the activation of glial cells, primarily microglia and astrocytes. In their activated state, these cells can release a host of inflammatory mediators that contribute to neuronal damage. Preclinical studies indicate that Panaxoside Rg1 can effectively suppress this activation. The compound has been shown to inhibit the activation of microglial cells, thereby preventing the associated neurotoxicity. nih.gov In animal models of Alzheimer's disease, Panaxoside Rg1 has been noted to reduce the activation of astrocytes. nih.govalzdiscovery.org It protects neural stem and progenitor cells by decreasing astrocytic activation. alzdiscovery.org This inhibitory action on both microglia and astrocytes is a critical component of its neuroprotective activity, helping to quell the inflammatory environment that exacerbates neurodegenerative processes. nih.govnih.gov Furthermore, in models of cerebral ischemia and reperfusion, Rg1 has been shown to protect astrocytes from apoptosis, a process that can be triggered by oxidative stress and contributes to brain injury. nih.gov

Suppression of Pro-Inflammatory Cytokine Production (e.g., TNF-α, IL-1β, IL-6)

A primary consequence of glial cell activation is the overproduction of pro-inflammatory cytokines, which are key signaling molecules that promote and sustain inflammatory responses. Panaxoside Rg1 has been consistently shown to inhibit the production of several critical pro-inflammatory cytokines. nih.gov Research demonstrates that Rg1 significantly reduces the levels of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) in various models of inflammation. nih.govalzdiscovery.orgnih.govnih.gov For example, in glial cells stimulated with lipopolysaccharide (LPS), a potent inflammatory agent, Rg1 treatment markedly decreased the release of these cytokines. nih.gov This suppressive effect helps to mitigate the cytotoxic environment created by excessive inflammation, thereby protecting neurons from damage. alzdiscovery.org

| Cytokine | Effect of Panaxoside Rg1 | Observed in Model(s) | Reference(s) |

|---|---|---|---|

| TNF-α | Suppression/Reduction | LPS-induced glial cells, Chemotherapy-induced cognitive impairment models | nih.gov, nih.gov, nih.gov |

| IL-1β | Suppression/Reduction | Preclinical neuroinflammation models | nih.gov, alzdiscovery.org |

| IL-6 | Suppression/Reduction | Chemotherapy-induced cognitive impairment models, LPS-stimulated HT-29 cells | nih.gov, nih.gov |

Modulation of Inflammatory Signaling Pathways (e.g., NF-κB, MAPK, JAK2/STAT3, TLR4/NF-κB)

The anti-inflammatory effects of Panaxoside Rg1 are rooted in its ability to modulate key intracellular signaling pathways that govern the expression of inflammatory genes. One of the most critical pathways it targets is the Nuclear Factor-kappa B (NF-κB) pathway. Rg1 has been shown to inhibit NF-κB activation in response to inflammatory stimuli like LPS, which in turn decreases the production of TNF-α and other inflammatory mediators. nih.gov The compound also suppresses the Toll-like receptor 4 (TLR4) expression, an upstream receptor that often initiates the NF-κB signaling cascade in response to bacterial endotoxins. nih.gov

In addition to the NF-κB pathway, Rg1 modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathways. nih.gov The MAPK family, including p38 MAPK, plays a crucial role in translating extracellular stimuli into cellular inflammatory responses. nih.gov By suppressing both the NF-κB and MAPK pathways, Rg1 effectively disrupts the core machinery of the inflammatory response in glial cells. nih.gov

Regulation of Macrophage Polarization (M1 to M2 Phenotypes)

Microglia and macrophages can exist in different functional states, or phenotypes, broadly categorized as the pro-inflammatory M1 phenotype and the anti-inflammatory/pro-resolving M2 phenotype. The M1 state is associated with the release of pro-inflammatory cytokines and is predominant during the initial phase of inflammation. researchgate.net In contrast, the M2 state is involved in resolving inflammation and promoting tissue repair. nih.govresearchgate.net

Panaxoside Rg1 has been found to promote the transition of macrophages and microglia from the M1 to the M2 phenotype. nih.govresearchgate.net In preclinical studies, Rg1 treatment was shown to decrease the expression of M1 markers, such as inducible nitric oxide synthase (iNOS) and CD86, while simultaneously increasing the expression of M2 markers like Arginase-1 (Arg-I) and CD206. researchgate.net This shift is significant as it not only reduces the production of pro-inflammatory mediators but also enhances the secretion of anti-inflammatory cytokines like IL-10, actively promoting the resolution of inflammation. nih.gov This modulation of macrophage polarization represents a sophisticated mechanism for its anti-inflammatory effects, moving beyond simple suppression to actively fostering a pro-resolving cellular environment. nih.govresearchgate.net

| Phenotype | Key Markers | Effect of Panaxoside Rg1 | Reference(s) |

|---|---|---|---|

| M1 (Pro-inflammatory) | iNOS, CD86, TNF-α, IL-1β, IL-6 | Decreases expression/polarization | nih.gov, researchgate.net |

| M2 (Anti-inflammatory) | Arginase-1, CD206, IL-10, IL-4 | Increases expression/polarization | nih.gov, researchgate.net |

Amelioration of Glial Gap Junction Dysfunction (e.g., Connexin43 Ubiquitination)

Effective intercellular communication is vital for maintaining homeostasis in the central nervous system. Astrocytes, in particular, form extensive networks connected by gap junctions, which are channels composed of connexin proteins. Connexin43 (Cx43) is the most abundant connexin in astrocytes and is essential for their function. nih.gov Neuroinflammation can disrupt this communication by causing the dysfunction and degradation of gap junctions. nih.govfrontiersin.org

Research has revealed that Panaxoside Rg1 can protect and restore the function of these crucial communication channels. nih.govnih.govresearchgate.net One of the underlying mechanisms is the suppression of Cx43 ubiquitination. nih.gov Ubiquitination is a cellular process that tags proteins for degradation. In inflammatory conditions, increased ubiquitination of Cx43 leads to its removal and the subsequent impairment of gap junction intercellular communication. nih.gov Panaxoside Rg1 has been shown to reverse the inflammation-induced increase in Cx43 ubiquitination, thereby stabilizing the protein and preserving the integrity and function of glial gap junctions. nih.gov This action helps to maintain glial network function and mitigate the detrimental effects of neuroinflammation on intercellular signaling. nih.govfrontiersin.org

Regulation of Calcium Homeostasis and Excitotoxicity

Disruption of calcium (Ca²⁺) homeostasis is a central event in neuronal cell death associated with various neurological disorders, including cerebral ischemia. nih.govkoreascience.kr Excitotoxicity, a process where excessive stimulation by neurotransmitters leads to neuronal damage, is often mediated by a massive influx of Ca²⁺ into neurons. scispace.com

Panaxoside Rg1 exerts neuroprotective effects by regulating intracellular Ca²⁺ levels and mitigating excitotoxicity. nih.govnih.gov In preclinical models of cerebral ischemia-reperfusion injury, Rg1 treatment was found to inhibit calcium overload in neurons. nih.govkoreascience.kr It helps to resist the imbalance of calcium homeostasis that occurs following such injuries. nih.gov Mechanistically, Rg1 has been shown to inhibit high-voltage activated (HVA) calcium channel currents, thereby reducing Ca²⁺ influx. scispace.com By preventing intracellular Ca²⁺ overload, Rg1 protects against the downstream deleterious effects, including the activation of cell death pathways and neuroinflammation, thus playing a crucial role in attenuating neuronal damage. nih.govnih.govkoreascience.kr

Impact on Specific Neurodegenerative Disorder Pathologies in Preclinical Models

Panaxoside Rg1 has demonstrated a range of neuroprotective effects in preclinical models of several neurodegenerative disorders. These effects are attributed to its influence on key pathological hallmarks of these diseases at the molecular and cellular levels.

Alzheimer's Disease Models

In preclinical models of Alzheimer's disease (AD), Panaxoside Rg1 has been shown to target several core pathological processes. aging-us.com The accumulation of amyloid-β (Aβ) peptides is a primary characteristic of AD. researchgate.net Panaxoside Rg1 has been found to reduce Aβ levels by modulating the processing of the amyloid precursor protein (APP). aging-us.comresearchgate.net It achieves this by promoting the non-amyloidogenic pathway through increasing the expression of a disintegrin and metallopeptidase domain 10 (ADAM10) and decreasing the expression of β-site APP-cleaving enzyme 1 (BACE1). aging-us.comnih.gov

Furthermore, Panaxoside Rg1 has been observed to inhibit the hyperphosphorylation of tau protein, another key feature of AD pathology. aging-us.comnih.gov This effect is partly mediated by its ability to inhibit the activity of cyclin-dependent kinase 5 (CDK5), which in turn reduces the phosphorylation of peroxisome proliferator-activated receptor γ (PPARγ) at serine 273. researchgate.net This action leads to the downregulation of BACE1 and a subsequent decrease in Aβ production. researchgate.net

The neuroprotective effects of Panaxoside Rg1 in AD models are also linked to its interaction with estrogen receptors. aging-us.comnih.gov Studies have shown that it can promote the non-amyloidogenic cleavage of APP through estrogen receptor signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways. nih.gov

Table 1: Effects of Panaxoside Rg1 in Alzheimer's Disease Models

| Pathological Feature | Effect of Panaxoside Rg1 | Key Molecular Targets |

| Amyloid-β Accumulation | Decrease | ADAM10 (increase), BACE1 (decrease), PPARγ |

| Tau Hyperphosphorylation | Decrease | GSK3β, CDK5 |

| Estrogen Receptor Signaling | Activation | MAPK/ERK, PI3K/Akt |

Parkinson's Disease Models

In preclinical models of Parkinson's disease (PD), Panaxoside Rg1 has demonstrated neuroprotective effects on dopaminergic neurons, the primary cell type lost in this disorder. nih.gov A key pathological hallmark of PD is the aggregation of α-synuclein. nih.gov While direct effects on α-synuclein aggregation are still under investigation, Panaxoside Rg1 has been shown to protect dopaminergic neurons from degeneration induced by neurotoxins like 6-hydroxydopamine (6-OHDA). nih.govnih.gov

The mechanisms underlying this protection involve the activation of pro-survival signaling pathways. nih.gov Research indicates that Panaxoside Rg1 can activate the PINK1/Parkin pathway, which is crucial for mitochondrial quality control and the clearance of damaged mitochondria, a process often impaired in PD. nih.gov Furthermore, it has been shown to enhance neuronal survival through the PI3K/Akt and BDNF-TrkB signaling pathways. nih.gov

Table 2: Effects of Panaxoside Rg1 in Parkinson's Disease Models

| Pathological Feature | Effect of Panaxoside Rg1 | Key Molecular Targets/Pathways |

| Dopaminergic Neuron Degeneration | Protection | IGF-IR signaling pathway, PI3K/Akt, BDNF-TrkB |

| Mitochondrial Dysfunction | Amelioration | PINK1/Parkin pathway |

Ischemic Stroke Models

In preclinical models of ischemic stroke, Panaxoside Rg1 has been shown to exert neuroprotective effects by reducing the extent of brain damage. nih.gov One of the key findings is its ability to decrease the cerebral infarct volume following an ischemic event. nih.gov

Panaxoside Rg1 also plays a role in maintaining the integrity of the blood-brain barrier (BBB). frontiersin.org In stroke models, it has been observed to reduce BBB permeability, which helps to prevent the entry of harmful substances into the brain parenchyma and reduces cerebral edema. frontiersin.org

Furthermore, Panaxoside Rg1 has been shown to promote angiogenesis, the formation of new blood vessels, in the ischemic penumbra. koreascience.krnih.govresearchgate.net This process is critical for restoring blood flow to the affected brain tissue and promoting long-term recovery. researchgate.net The pro-angiogenic effects are partly mediated by the activation of the vascular endothelial growth factor (VEGF) signaling pathway. researchgate.net

Table 3: Effects of Panaxoside Rg1 in Ischemic Stroke Models

| Pathological Feature | Effect of Panaxoside Rg1 | Key Molecular Mechanisms |

| Cerebral Infarct Volume | Decrease | Neuroprotection |

| Blood-Brain Barrier Permeability | Decrease | Maintenance of tight junctions |

| Angiogenesis | Increase | Activation of VEGF signaling |

Depression Models

Preclinical research suggests that Panaxoside Rg1 possesses antidepressant-like effects, influencing several neurobiological systems implicated in depression. nih.govnih.gov One of the key mechanisms is the modulation of the hypothalamic-pituitary-adrenal (HPA) axis. nih.govresearchgate.net Panaxoside Rg1 has been shown to inhibit HPA axis hyperfunction, a common finding in individuals with depression, by reducing levels of corticosterone (B1669441). nih.govresearchgate.netresearchgate.net

Panaxoside Rg1 also impacts monoamine neurotransmitter systems. nih.govresearchgate.net Studies have reported that it can increase the levels of serotonin (B10506) and norepinephrine (B1679862) in various brain regions, which are neurotransmitters targeted by many conventional antidepressant medications. researchgate.net

Furthermore, Panaxoside Rg1 has been found to promote neurogenesis, the birth of new neurons, in the hippocampus, a brain region crucial for mood regulation and cognition. nih.govresearchgate.net It also enhances structural plasticity by increasing the expression of synaptic-related proteins, suggesting a role in restoring neuronal connectivity that may be impaired in depression. nih.govresearchgate.net

Table 4: Effects of Panaxoside Rg1 in Depression Models

| Pathological Feature | Effect of Panaxoside Rg1 | Key Molecular Mechanisms |

| HPA Axis Hyperfunction | Inhibition | Reduction of corticosterone levels |

| Monoamine Neurotransmitter Levels | Increase | Elevation of serotonin and norepinephrine |

| Neurogenesis | Promotion | Increased birth of new neurons in the hippocampus |

| Structural Plasticity | Enhancement | Increased expression of synaptic-related proteins |

Huntington's Disease Models

In a mouse model of Huntington's disease (HD) induced by 3-nitropropionic acid (3-NP), Panaxoside Rg1 has demonstrated neuroprotective effects. nih.govnih.gov Treatment with Panaxoside Rg1 was shown to alleviate behavioral deficits and reduce neuronal loss in the striatum, a brain region severely affected in HD. nih.govnih.gov

The underlying mechanisms for these protective effects involve the suppression of key inflammatory and apoptotic signaling pathways. nih.gov Specifically, Panaxoside Rg1 was found to inhibit the activation of the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways in the striatum of the HD mouse model. nih.govnih.gov

Cardioprotective Mechanisms of Panaxoside Rg1

Beyond its neuroprotective effects, Panaxoside Rg1 has also been investigated for its cardioprotective properties in preclinical models. koreascience.krnih.gov It has been shown to mitigate ischemic myocardial injury, reduce myocardial hypertrophy, and prevent fibrosis. koreascience.krnih.gov The cardioprotective mechanisms of Panaxoside Rg1 are multifaceted and include enhancing endothelial function, inhibiting smooth muscle cell proliferation, modulating inflammation, and regulating lipid metabolism. koreascience.krnih.gov In models of myocardial ischemia/reperfusion injury, Panaxoside Rg1 has been shown to reduce cardiac inflammation by inhibiting macrophage polarization towards the pro-inflammatory M1 phenotype. koreascience.kr It also attenuates cardiac oxidative stress by activating the AMPK/Nrf2/HO-1 signaling pathway. nih.gov

Table 5: Cardioprotective Mechanisms of Panaxoside Rg1

| Cardioprotective Effect | Key Molecular Mechanisms |

| Mitigation of Ischemic Myocardial Injury | Inhibition of inflammation, reduction of oxidative stress |

| Reduction of Myocardial Hypertrophy | Modulation of signaling pathways involved in cardiac growth |

| Prevention of Fibrosis | Inhibition of pro-fibrotic signaling |

| Enhanced Endothelial Function | Promotion of nitric oxide production |

| Inhibition of Macrophage Polarization | Suppression of M1 macrophage phenotype |

| Attenuation of Oxidative Stress | Activation of AMPK/Nrf2/HO-1 pathway |

Mitigation of Ischemic Myocardial Injury and Cardiomyocyte Apoptosis

Panaxoside Rg1 has demonstrated significant cardioprotective effects by mitigating ischemic myocardial injury and reducing cardiomyocyte apoptosis. nih.govnih.gov In animal models of myocardial ischemia/reperfusion (I/R) injury, treatment with Panaxoside Rg1 has been shown to decrease the infarct size and improve myocardial viability. nih.goviajlb.org This protective effect is associated with a marked reduction in myocardial apoptosis. nih.gov

Mechanistically, Panaxoside Rg1 inhibits I/R-induced cardiomyocyte apoptosis by modulating the expression of key apoptotic proteins. It has been observed to increase the expression of the anti-apoptotic protein Bcl-2 while decreasing the expression of the pro-apoptotic protein Bax. nih.gov Furthermore, Panaxoside Rg1 downregulates the protein expression of cleaved-Poly (ADP-ribose) Polymerase (PARP), caspase-9, and caspase-3, all of which are critical executioners of the apoptotic cascade. nih.gov In models of sepsis-induced myocardial dysfunction, Panaxoside Rg1 has been shown to inhibit cardiomyocyte apoptosis and inflammation by regulating the FAK/AKT-FOXO3A signaling pathway. researchgate.net Studies have also indicated that Panaxoside Rg1 can directly bind to and inactivate RhoA in cardiac I/R rat models, thereby inhibiting myocardial infarction and cardiomyocyte apoptosis. researchgate.netresearchgate.net

Table 1: Effects of Panaxoside Rg1 on Ischemic Myocardial Injury and Apoptosis

| Model | Effect of Panaxoside Rg1 | Key Molecular Mechanisms | Citation |

|---|---|---|---|

| Myocardial Ischemia/Reperfusion (I/R) | Reduced infarct size, improved myocardial viability, decreased apoptosis | Increased Bcl-2, decreased Bax, cleaved-caspase-9, and cleaved-caspase-3 | nih.gov |

| Sepsis-induced myocardial dysfunction | Inhibited cardiomyocyte apoptosis and inflammation | Regulation of FAK/AKT-FOXO3A signaling pathway | researchgate.net |

| Cardiac I/R | Inhibited myocardial infarction and apoptosis | Direct binding and inactivation of RhoA | researchgate.netresearchgate.net |

| Myocardial Infarction | Protected heart structure, reduced apoptotic cells | Decreased neutrophil infiltration | iajlb.org |

| Myocardial Ischemia/Reperfusion | Reduced cardiac inflammation and fibrosis | Inhibition of M1 macrophage polarization and AIM2 inflammasome activation | nih.govresearchgate.netkoreascience.krkoreascience.kr |

Enhancement of Endothelial Function and Angiogenesis

Panaxoside Rg1 has been shown to promote endothelial function and angiogenesis, which are crucial processes for tissue repair and recovery after ischemic events. nih.gov It effectively stimulates angiogenesis both in vivo and in vitro. nih.gov One of the key mechanisms is the upregulation of the PI3K/Akt/eNOS signaling pathway, which leads to functional neovascularization and the formation of tube-like structures. nih.gov Panaxoside Rg1 has also been found to downregulate miR-214 in human umbilical vein endothelial cells (HUVECs), resulting in increased endothelial nitric oxide synthase (eNOS) expression and enhanced tube formation. nih.gov

Further research has highlighted the role of the glucocorticoid receptor (GR) in Panaxoside Rg1-mediated angiogenesis. By activating GR, Panaxoside Rg1 reduces the expression of miR-23a and subsequently upregulates the hepatocyte growth factor receptor protein. nih.gov Additionally, it stimulates endothelial progenitor cells to release exosomes containing pro-angiogenic microRNAs, such as miRNA-126-5p, miRNA-146a-5p, miRNA-210, and miRNA-214-5p. nih.gov In a study using fluorescent transgenic mice, Panaxoside Rg1 was shown to significantly enhance angiogenesis in a Matrigel plug assay, with a more sustained effect compared to basic fibroblast growth factor (bFGF). nih.gov

Inhibition of Vascular Smooth Muscle Cell Proliferation

The proliferation of vascular smooth muscle cells (VSMCs) is a key event in the development of atherosclerosis and restenosis. Preclinical studies have demonstrated that Panaxoside Rg1 can inhibit VSMC proliferation induced by various stimuli. nih.govnih.gov In VSMCs treated with tumor necrosis factor-alpha (TNF-alpha), Panaxoside Rg1 inhibited proliferation in a dose-dependent manner. nih.gov Proteomic analysis revealed that Panaxoside Rg1 could restore the expression levels of several proteins altered by TNF-alpha, including a decrease in G-protein coupled receptor kinase, protein kinase C (PKC)-zeta, and N-ras protein, and an increase in the cycle-related protein p21. nih.gov

Similarly, Panaxoside Rg1 was found to inhibit VSMC proliferation induced by platelet-derived growth factor-BB (PDGF-BB) by arresting the cell cycle in the G0/G1 phase. nih.govsemanticscholar.org This effect was associated with an upregulation of eNOS mRNA and an increase in the production of nitric oxide (NO) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.govsemanticscholar.org Further studies have suggested that the inhibitory mechanisms of Panaxoside Rg1 on VSMC proliferation involve the depression of signaling pathways such as ERK, PI3K/PKB, and PKC. semanticscholar.org It has also been shown to inhibit VSMC senescence by partially inhibiting the p16INK4a/Rb and p53-p21Cip1/Waf1 signaling pathways. geneticsmr.org

Regulation of Lipid Metabolism and Anti-Atherosclerotic Effects

Panaxoside Rg1 has demonstrated beneficial effects on lipid metabolism and exhibits anti-atherosclerotic properties. nih.govkoreascience.krresearchgate.net Atherosclerosis is a chronic inflammatory disease characterized by lipid accumulation and plaque formation in the arteries. koreascience.krresearchgate.net Panaxoside Rg1 contributes to the stability of atherosclerotic plaques by enhancing autophagy and reducing apoptosis in macrophages through the AMPK/mTOR pathway. nih.gov This helps to maintain macrophage function in advanced atherosclerosis. nih.gov

In a study involving a combination of Ginsenoside Rg1, Notoginsenoside R1, and Protocatechuic aldehyde (RRP), the treatment reduced the atherosclerotic area and lipid levels in ApoE−/− mice. frontiersin.org This combination also improved endothelial function by decreasing endothelin-1 (B181129) (ET-1) and thromboxane (B8750289) A2 (TXA2) levels while increasing eNOS and prostacyclin (PGI2) levels. frontiersin.org

Prevention of Thrombosis (e.g., Platelet Activation, ERK Pathway Inhibition)

Panaxoside Rg1 has been shown to possess anti-thrombotic properties by inhibiting platelet activation. nih.govnih.gov It significantly inhibits platelet aggregation induced by various agonists such as thrombin, ADP, and collagen. nih.gov For instance, Panaxoside Rg1 decreased the aggregation rate stimulated by thrombin by 46%. nih.gov It also reduced thrombin-enhanced fibrinogen binding and P-selectin expression on single platelets by 81% and 66%, respectively. nih.gov

The underlying mechanism for this anti-platelet effect involves the inhibition of the ERK (extracellular signal-regulated kinase) pathway. nih.gov Western blot analysis has shown that Panaxoside Rg1 potently inhibits ERK phosphorylation. nih.gov Furthermore, it affects αIIbβ3-mediated outside-in signaling, as demonstrated by diminished platelet spreading on immobilized fibrinogen, and decreases the rate of clot retraction. nih.gov In an in vivo model of arterial thrombosis, Panaxoside Rg1 was found to prolong the time to mesenteric arterial occlusion. nih.gov

Modulation of Myocardial Energy Metabolism (e.g., ATP Production, Mitochondrial Respiratory Chain Complexes, RhoA/ROCK Signaling Pathway, AMPK/Nrf2/HO-1 Pathway)

Panaxoside Rg1 plays a crucial role in modulating myocardial energy metabolism, which is vital for cardiac function, particularly under ischemic conditions. It has been shown to restore the production of adenosine (B11128) triphosphate (ATP) in the myocardium after I/R injury. researchgate.net This is achieved, in part, by enhancing the activity and expression of mitochondrial respiratory chain complexes. nih.gov

Several signaling pathways are implicated in the metabolic regulatory effects of Panaxoside Rg1. One such pathway is the RhoA/ROCK signaling pathway. Panaxoside Rg1 has been found to bind to RhoA and down-regulate the activity of this pathway, which in turn improves cardiomyocyte survival by regulating energy metabolism. nih.govresearchgate.netresearchgate.net Another critical pathway is the AMPK/Nrf2/HO-1 pathway. nih.govnih.gov Panaxoside Rg1 treatment significantly increases the expression of AMPK, Nrf2, and heme oxygenase-1 (HO-1) in cardiac tissues, which helps to mitigate oxidative stress and inflammation. nih.govnih.gov In vitro studies have shown that Panaxoside Rg1 can increase ATP production and enhance the expression of mitochondrial respiratory chain complexes III and IV. nih.govnih.govnih.gov

Table 2: Panaxoside Rg1's Modulation of Myocardial Energy Metabolism

| Effect | Mechanism/Pathway | Model System | Citation |

|---|---|---|---|

| Increased ATP Production | Enhanced mitochondrial respiratory chain complexes | H9c2 cells, I/R rats | nih.govresearchgate.netnih.gov |

| Improved Cardiomyocyte Survival | Regulation of RhoA/ROCK signaling pathway | I/R rats | nih.govresearchgate.net |

| Reduced Oxidative Stress & Inflammation | Activation of AMPK/Nrf2/HO-1 pathway | Diabetic rats | nih.govnih.govkoreascience.kr |

| Enhanced Mitochondrial Biogenesis | Increased PGC-1α, complex III, and complex IV expression | Diabetic rats | nih.govnih.gov |

Reduction of Myocardial Hypertrophy and Fibrosis

Panaxoside Rg1 has demonstrated the ability to reduce myocardial hypertrophy and fibrosis, key components of adverse cardiac remodeling. nih.gov In a mouse model of heart failure following myocardial infarction, Panaxoside Rg1 significantly ameliorated cardiac remodeling by reducing left ventricular dilation and decreasing cardiac fibrosis. d-nb.infonih.gov This was accompanied by an improvement in cardiac function. d-nb.info

The anti-fibrotic effect of Panaxoside Rg1 has been observed in various preclinical models. In a rat model of chronic thromboembolic pulmonary hypertension, daily supplementation with Panaxoside Rg1 attenuated right ventricular hypertrophy and myocardial remodeling, which was associated with the upregulation of matrix metalloproteinase-2 (MMP-2) expression. nih.gov In vitro studies using H2O2-treated H9c2 cells showed that Panaxoside Rg1 could attenuate fibrotic responses. d-nb.infonih.gov Furthermore, in a model of myocardial ischemia/reperfusion injury, Panaxoside Rg1 significantly reduced cardiac fibrosis. nih.govkoreascience.kr

Immunomodulatory Mechanisms of Panaxoside Rg1

Panaxoside Rg1 has been shown to exert complex and multifaceted effects on the immune system. Its immunomodulatory actions involve the regulation of various immune cells, the modulation of cytokine production, the activation of key signaling pathways, and the promotion of inflammation-resolving processes.

Regulation of Immune Cell Function

Panaxoside Rg1 influences a wide array of immune cells, including macrophages, T cells, natural killer (NK) cells, and B cells, often enhancing their activity to bolster the immune response. nih.govresearchgate.net

Macrophages: As a crucial component of the innate immune system, macrophages are significantly impacted by Panaxoside Rg1. nih.gov In preclinical models, Rg1 has been observed to boost the innate immune response in macrophages. nih.gov For instance, it can enhance the production of certain cytokines in lipopolysaccharide (LPS)-activated macrophages, indicating a heightened state of activation. nih.govnih.gov

T Cells: Panaxoside Rg1 has demonstrated the ability to modulate T cell activity. It has been found to increase the number of antigen-reactive T-cells and specifically augment the population of T-helper cells. researchgate.net Furthermore, Rg1 can enhance the activity of CD4+ T cells by promoting their proliferation. nih.gov This activation is associated with increased expression of CD3, CD28, and CD69. nih.gov Interestingly, Rg1 appears to suppress the Th1 immune response by inhibiting interferon-gamma (IFN-γ) while boosting the Th2 response through increased interleukin-4 (IL-4), thereby adjusting the Th1/Th2 balance. nih.gov

Natural Killer (NK) Cells: The activity of NK cells, which are vital for targeting and destroying infected or cancerous cells, is enhanced by Panaxoside Rg1. researchgate.netnih.gov Studies in mice have shown that Rg1 treatment leads to increased natural killing activity of splenocytes. nih.gov

B Cells: Evidence suggests that Panaxoside Rg1 can stimulate the proliferation of B lymphocytes, which are responsible for producing antibodies as part of the adaptive immune response. nih.gov

Modulation of Pro- and Anti-Inflammatory Cytokine Production

A key aspect of Panaxoside Rg1's immunomodulatory effect is its ability to regulate the production of both pro-inflammatory and anti-inflammatory cytokines, often in a context-dependent manner.

Pro-inflammatory Cytokines: Panaxoside Rg1 has been shown to suppress the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) in various inflammatory models. nih.govmdpi.comnih.gov For example, it can reduce the levels of TNF-α and IL-6 in models of chemotherapy-induced cognitive impairment. nih.govmdpi.com However, in some contexts, such as in LPS-activated macrophages, Rg1 has been found to increase the production of TNF-α at the protein level. nih.gov

Anti-inflammatory Cytokines: Conversely, Panaxoside Rg1 often promotes the production of anti-inflammatory cytokines. It has been observed to increase the levels of IL-4 and IL-10, which play crucial roles in resolving inflammation. nih.govmdpi.com This dual regulatory capacity highlights the compound's ability to help balance the inflammatory response.

Activation of Specific Immunological Signaling Pathways

The immunomodulatory effects of Panaxoside Rg1 are underpinned by its influence on several critical intracellular signaling pathways.

PI3K/Akt/mTOR: The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a key regulator of cell growth, proliferation, and survival. Panaxoside Rg1 has been shown to activate this pathway in macrophages, which can contribute to the increased translation of certain proteins, such as TNF-α. nih.govnih.govresearchgate.net This pathway is also implicated in the protective effects of Rg1 on cardiomyocytes under hypoxic conditions. nih.gov

NF-κB: The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of inflammatory responses. Panaxoside Rg1 has been found to inhibit the activation of the NF-κB pathway in several models, leading to a reduction in the expression of pro-inflammatory genes. nih.govnih.govnih.gov For instance, it can suppress NF-κB activation in microglial cells and in animal models of colitis. nih.gov

Nrf2: The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of the antioxidant response. While direct evidence for Rg1's activation of Nrf2 in immune cells is still emerging, the activation of the Nrf2-HO-1 pathway is considered a potential mechanism for the M2 polarization of macrophages, an anti-inflammatory phenotype. nih.gov

Promotion of Pro-Resolving Inflammation Processes

Beyond simply suppressing inflammation, Panaxoside Rg1 actively promotes the resolution of inflammation, a critical process for restoring tissue homeostasis. A key mechanism in this regard is its ability to induce the polarization of macrophages towards an anti-inflammatory M2 phenotype. mdpi.comresearchgate.netsemanticscholar.org

M2 Polarization of Macrophages/Microglia: In preclinical studies, Panaxoside Rg1 has been shown to induce the M2 polarization of macrophages and microglia, the resident immune cells of the central nervous system. mdpi.comresearchgate.netsemanticscholar.org This is significant because M2 macrophages are involved in tissue repair and the suppression of inflammatory responses. frontiersin.org For example, Rg1 has been observed to inhibit the chemotherapy-induced polarization of microglia from the beneficial M2 phenotype to the pro-inflammatory M1 phenotype. nih.govmdpi.com It has also been reported to induce the expression of arginase-1, a marker of M2 macrophages, in peritoneal macrophages. mdpi.comsemanticscholar.org

Metabolic Regulatory Mechanisms of Panaxoside Rg1

In addition to its immunomodulatory properties, Panaxoside Rg1 has demonstrated significant potential in regulating metabolic processes, particularly in the context of type 2 diabetes mellitus.

Glucose Homeostasis and Insulin (B600854) Sensitivity in Type 2 Diabetes Mellitus Models

Preclinical research has consistently shown that Panaxoside Rg1 can improve glucose homeostasis and enhance insulin sensitivity in animal models of type 2 diabetes. nih.govfrontiersin.org

Blood Glucose Regulation: Treatment with Panaxoside Rg1 has been shown to remarkably decrease blood glucose levels in rats with diet and streptozotocin-induced type 2 diabetes. nih.gov It can also effectively ameliorate hyperglycemia in mice. niscpr.res.in Interestingly, some studies suggest that Rg1 may have a bidirectional regulatory effect on blood glucose, reducing high levels and increasing low levels, while not significantly affecting normal levels. niscpr.res.in

Insulin Sensitivity: Panaxoside Rg1 has been found to improve insulin resistance. nih.gov It can restore insulin sensitivity and attenuate obesity. frontiersin.org Mechanistically, Rg1 has been shown to enhance the activity of AMP-activated protein kinase (AMPK), leading to increased glucose uptake. nih.gov It also activates the Akt pathway in the liver, which suppresses hepatic gluconeogenesis. nih.gov Furthermore, Rg1 can ameliorate palmitate-induced insulin resistance in liver cells by activating Akt and inhibiting c-Jun N-terminal kinase (JNK)-mediated reactive oxygen species production. nih.gov

Table of Research Findings on Panaxoside Rg1's Bioactivity

| Mechanism Category | Specific Mechanism | Key Findings in Preclinical Research | References |

|---|---|---|---|

| Immunomodulation | Regulation of Immune Cell Function | Enhances activity of macrophages, T cells, NK cells, and B cells. nih.govresearchgate.netnih.gov | nih.govresearchgate.netnih.gov |

| Modulation of Cytokine Production | Suppresses pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and promotes anti-inflammatory cytokines (IL-4, IL-10). nih.govmdpi.comnih.gov | nih.govmdpi.comnih.gov | |

| Activation of Signaling Pathways | Activates PI3K/Akt/mTOR and inhibits NF-κB pathways. nih.govnih.govnih.govnih.gov | nih.govnih.govnih.govnih.gov | |

| Promotion of Pro-Resolving Processes | Induces M2 polarization of macrophages and microglia. mdpi.comresearchgate.netsemanticscholar.org | mdpi.comresearchgate.netsemanticscholar.org |

| Metabolic Regulation | Glucose Homeostasis & Insulin Sensitivity | Decreases blood glucose levels and improves insulin resistance in type 2 diabetes models. nih.govfrontiersin.org | nih.govfrontiersin.org |

Table of Compound Names

| Compound Name |

|---|

| Panaxoside A |

| Panaxoside Rg1 |

| Interleukin-1beta (IL-1β) |

| Interleukin-4 (IL-4) |

| Interleukin-6 (IL-6) |

| Interleukin-10 (IL-10) |

| Interferon-gamma (IFN-γ) |

| Tumor Necrosis Factor-alpha (TNF-α) |

| Streptozotocin |

Hepatic Metabolism Regulation (e.g., Glycogen (B147801) Synthesis, Lipid Accumulation, Oxidative Stress-Related Liver Injury)

Panaxoside Rg1 has demonstrated significant regulatory effects on hepatic metabolism, particularly in the context of nonalcoholic fatty liver disease (NAFLD) and other liver injuries. Its mechanisms of action involve the modulation of lipid metabolism, reduction of oxidative stress, and influence on glucose homeostasis.

Preclinical studies have shown that Panaxoside Rg1 can effectively alleviate hepatic lipid accumulation. nih.gov In high-fat diet-induced models, Rg1 administration has been observed to decrease serum levels of triglycerides (TG) and total cholesterol (TC). nih.gov This is accompanied by a visible reduction in fat deposition and lipid droplets in liver tissues. nih.govresearchgate.net The molecular mechanisms underlying this effect involve the regulation of key proteins in lipid metabolism. Panaxoside Rg1 has been found to upregulate the expression of peroxisome proliferator-activated receptor-alpha (PPARα) and its downstream targets, such as carnitine palmitoyl (B13399708) transferase 1α (CPT1A) and carnitine palmitoyl transferase 2 (CPT2), which are crucial for fatty acid β-oxidation. nih.govsci-hub.ru Concurrently, it inhibits the expression of sterol regulatory element-binding proteins-1c (SREBP-1c) and peroxisome proliferator-activated receptor-gamma (PPARγ), key transcription factors that promote de novo lipogenesis. nih.govsci-hub.ru